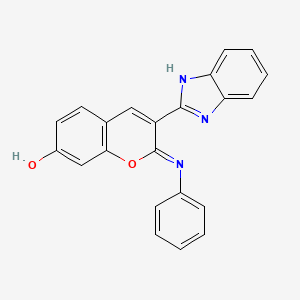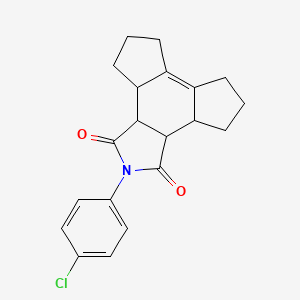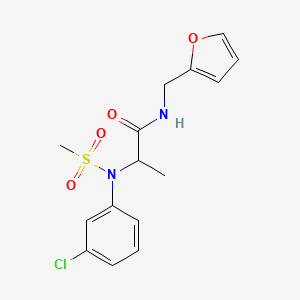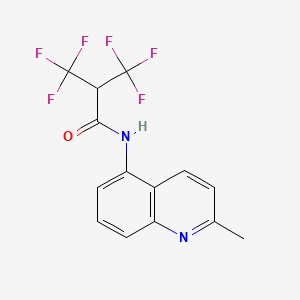![molecular formula C19H30N2O B12475727 1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine](/img/structure/B12475727.png)
1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are a group of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. These compounds are known for their wide range of biological and pharmaceutical activities, making them valuable in drug development and other scientific research fields.
Preparation Methods
The synthesis of 1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.
Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted piperazines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their potential therapeutic properties, including antitumor, antibacterial, anti-inflammatory, and antipsychotic activities . These compounds are also used in the development of drugs for treating various diseases, such as Alzheimer’s disease and diabetes .
In the industrial sector, piperazine derivatives are employed in the production of polymers, surfactants, and other specialty chemicals. Their unique chemical properties make them valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. For example, some piperazine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels and improving cognitive function .
Comparison with Similar Compounds
1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as 1-Cycloheptyl-4-[(3-ethoxy-4-methoxybenzyl)piperazine and 1-Cycloheptyl-4-[(3,4-dichlorophenyl)methyl]piperazine . These compounds share a similar piperazine core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties.
The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and potential therapeutic applications. By comparing these compounds, researchers can gain insights into structure-activity relationships and design more effective drugs.
Properties
Molecular Formula |
C19H30N2O |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H30N2O/c1-22-19-10-6-7-17(15-19)16-20-11-13-21(14-12-20)18-8-4-2-3-5-9-18/h6-7,10,15,18H,2-5,8-9,11-14,16H2,1H3 |
InChI Key |
DOYNEOFITQPRMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide](/img/structure/B12475648.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 3-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12475654.png)

![2-(3-methoxypropyl)-N-[4-(naphthalen-1-yloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12475663.png)

![N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide](/img/structure/B12475681.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B12475683.png)



![2-chloro-4-nitro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12475700.png)
![5-[5-(2,2-Dicyanoethenyl)furan-2-yl]-2-methylbenzoic acid](/img/structure/B12475702.png)
![(4-Methylpiperazin-1-yl)[4-(morpholin-4-ylmethyl)phenyl]methanone](/img/structure/B12475711.png)
